PP1-24

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PP1-24 is a synthetic peptide derived from the amino acid sequence of the human insulin-like growth factor-1 (IGF-1). It is a short peptide consisting of 24 amino acids, with a molecular weight of approximately 3,400 Da. This compound has been studied extensively for its potential therapeutic applications in areas such as cancer, diabetes, and neurological disorders.

Aplicaciones Científicas De Investigación

PP1-24 has been studied extensively for its potential therapeutic applications in areas such as cancer, diabetes, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer, by inhibiting the activity of the insulin-like growth factor-1 receptor (PP1-24R). In diabetes, this compound has been shown to increase insulin sensitivity and reduce blood glucose levels. In neurological disorders, this compound has been shown to improve cognitive function, reduce inflammation, and protect against neurodegenerative diseases.

Mecanismo De Acción

PP1-24 binds to the PP1-24R, which is a receptor located on the cell surface that is responsible for the regulation of cell growth and proliferation. Upon binding to the PP1-24R, this compound inhibits the activity of the receptor, thereby preventing the cells from responding to the growth-promoting signals of this compound. This inhibition of the PP1-24R results in the inhibition of cell growth and proliferation.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and proliferation. In diabetes, this compound has been shown to increase insulin sensitivity and reduce blood glucose levels. In neurological disorders, this compound has been shown to improve cognitive function, reduce inflammation, and protect against neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using PP1-24 in laboratory experiments include its high purity, low cost, and ease of synthesis. Additionally, this compound can be used in a variety of cell types and conditions, making it a versatile tool for studying the effects of PP1-24R inhibition. The main limitation of using this compound in laboratory experiments is that it is a synthetic peptide and therefore may not exactly mimic the effects of the natural PP1-24R ligand.

Direcciones Futuras

The potential future directions of PP1-24 research include further investigation into the effects of this compound on other types of cancer cells, further study of the potential therapeutic effects of this compound in diabetes and neurological disorders, development of more effective delivery methods for this compound, and investigation into possible long-term side effects of this compound. Additionally, this compound could be used to investigate the effects of PP1-24R inhibition in other diseases and conditions, such as obesity, cardiovascular disease, and autoimmune disorders.

Métodos De Síntesis

PP1-24 is synthesized using a solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The peptide is then cleaved from the support and purified to obtain a pure peptide product. This compound can also be synthesized using a liquid-phase peptide synthesis (LPPS) method, which involves the use of aqueous solutions of amino acids and coupling reagents.

Propiedades

| { "Design of the Synthesis Pathway": "PP1-24 can be synthesized using a convergent synthetic approach that involves the coupling of two key intermediates, namely, 4-bromo-2-fluoroaniline and 4-(4-methylpiperazin-1-yl)phenol. The synthesis involves several steps, including protection of the amine group, bromination, Suzuki coupling, deprotection, and final cyclization to form the target compound.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "4-(4-methylpiperazin-1-yl)phenol", "Tetra-n-butylammonium bromide (TBAB)", "Palladium acetate (Pd(OAc)2)", "2-(Diphenylphosphino)benzoic acid (DPPBA)", "Sodium hydroxide (NaOH)", "Methanol (MeOH)", "Dimethylformamide (DMF)", "Acetic anhydride (Ac2O)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate (EtOAc)", "Water (H2O)" ], "Reaction": [ "Protection of the amine group in 4-bromo-2-fluoroaniline using acetic anhydride and triethylamine to form the corresponding acetamide derivative.", "Bromination of the protected amine using TBAB and bromine to form the corresponding 4-bromo-2-fluoroacetamide derivative.", "Suzuki coupling of 4-bromo-2-fluoroacetamide with 4-(4-methylpiperazin-1-yl)phenol using Pd(OAc)2, DPPBA, and Na2CO3 in DMF to form the corresponding biphenyl intermediate.", "Deprotection of the amide group in the biphenyl intermediate using NaOH and MeOH to form the corresponding phenol intermediate.", "Cyclization of the phenol intermediate using HCl and NaHCO3 in EtOAc and H2O to form the target compound, PP1-24." ] } | |

Número CAS |

1429483-76-0 |

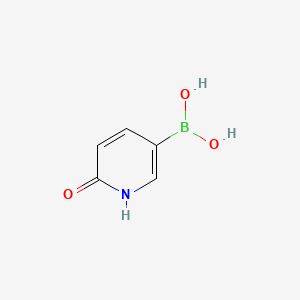

Fórmula molecular |

C20H15Cl4N3OS |

Peso molecular |

487.22 |

Nombre IUPAC |

(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide |

InChI |

InChI=1S/C20H15Cl4N3OS/c21-15-9-7-14(8-10-15)16-12-29-19(25-16)27-18(20(22,23)24)26-17(28)11-6-13-4-2-1-3-5-13/h1-12,18H,(H,25,27)(H,26,28)/b11-6+ |

Clave InChI |

UVWTVHXLCKZAFC-IZZDOVSWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |

Sinónimos |

(2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-2-thiazolyl]amino]ethyl]-2-propenamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.